
5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as HMBP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. HMBP is a pyrimidine derivative that has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of 5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the inflammatory response and oxidative stress. In addition, 5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to interact with metal ions, leading to the formation of complexes that exhibit interesting properties.
Biochemical and physiological effects:
5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit interesting biochemical and physiological effects in various studies. For example, 5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use as an anti-inflammatory agent. In addition, 5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its relative ease of synthesis, which allows for the production of large quantities of the compound. In addition, 5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to be stable under a wide range of conditions, making it a versatile compound for use in various experiments. However, one of the limitations of using 5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. For example, further studies could be conducted to elucidate the mechanism of action of 5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione and its interactions with metal ions. In addition, 5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione could be studied for its potential use in the development of drugs for the treatment of various diseases, including inflammatory and oxidative stress-related diseases. Finally, 5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione could be studied for its potential use in the synthesis of novel materials with interesting properties.
Aplicaciones Científicas De Investigación
5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, 5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the development of drugs for the treatment of various diseases. In addition, 5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential use as a fluorescent probe for the detection of metal ions, as well as for its use in the synthesis of novel materials.
Propiedades
IUPAC Name |
5-[(4-hydroxy-3-methoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-15-12(18)9(13(19)16(2)14(15)20)6-8-4-5-10(17)11(7-8)21-3/h4-5,7,9,17H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGPKXHMYKTOSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)CC2=CC(=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-hydroxy-3-methoxybenzyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-allyl-5-({[2-(tert-butylthio)ethyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3832414.png)
![5-[2-(diethylamino)ethyl]-6-hydroxy-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B3832419.png)

![1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832463.png)

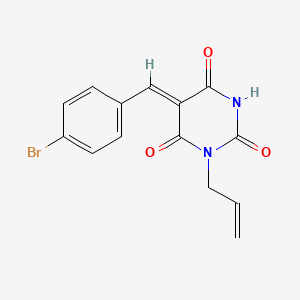
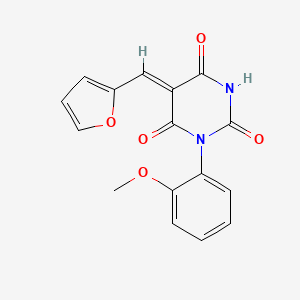


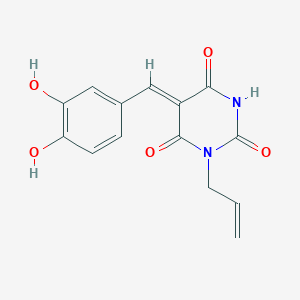
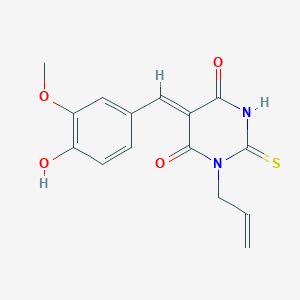
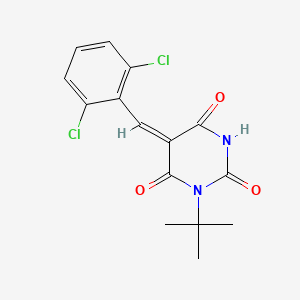
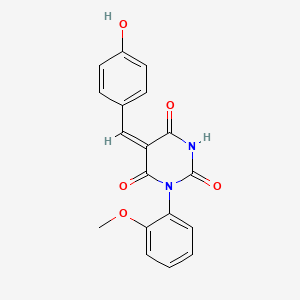
![5-[(1-adamantylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832522.png)